4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC20151212
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15Cl2N3O |
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Molecular Weight | 264.15 g/mol |
IUPAC Name | 4-chloro-5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |
Standard InChI | InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H |
Standard InChI Key | GVQJTQXADCELAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(N=C1Cl)OC2CCNCC2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted with chlorine (Cl) at position 4, a methyl group (CH₃) at position 5, and a piperidin-4-yloxy group (-O-piperidine) at position 2. The hydrochloride salt forms via protonation of the piperidine nitrogen, yielding the final crystalline solid .
Structural formula:
Key bond angles and lengths derive from X-ray crystallography data of analogous piperidine-pyrimidine hybrids, which show planar pyrimidine rings and chair conformations in piperidine moieties.
Nomenclature
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IUPAC name: 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
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Alternative names:
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2-(Piperidin-4-yloxy)-4-chloro-5-methylpyrimidine HCl
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4-Chloro-5-methyl-2-(4-piperidyloxy)pyrimidine hydrochloride
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Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, as exemplified by related compounds in the literature :
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Pyrimidine Core Functionalization:
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Piperidine Coupling:
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Salt Formation:
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Treatment with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt.
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Example Reaction Scheme:
Optimization Challenges
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Yield: Reactions often require stoichiometric control to avoid over-chlorination or side products.
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Purity: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is necessary to achieve >95% purity .
Physicochemical Properties
Property | Value |
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Molecular Weight | 277.16 g/mol (free base) |
Appearance | White crystalline solid |
Melting Point | 180–185°C (decomposes) |
Solubility | Water: 50 mg/mL; DMSO: 100 mg/mL |
LogP | 1.8 (predicted) |
pKa | 7.2 (piperidine nitrogen) |
Stability:
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Stable under ambient conditions but hygroscopic.
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Degrades in strong acids/bases via hydrolysis of the ether linkage .
Pharmacological Profile
In Vitro Potency
While direct data for this compound is unavailable, analogous structures show the following trends :
Compound | EC₅₀ (nM) | Target |
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BMS-903452 | 87 | GPR119 |
Nurr1 Agonist (S8) | 87 | Nurr1/NOT |
Applications in Medicinal Chemistry
Antidiabetic Candidates
Piperidine-pyrimidine hybrids are explored for their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion. In rodent models, compound 42 (a structural analog) reduced glucose AUC by 40% at 1 mg/kg .
Neuroprotective Agents
Nurr1 agonists with piperidine motifs demonstrate efficacy in preclinical Parkinson’s models, rescuing dopaminergic neurons .
Dose (mg/kg) | Cₘₐₓ (μM) | t₁/₂ (h) |
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10 | 64.5 | 2.1 |
30 | 27.8 | 3.8 |
Plasma protein binding is moderate (80–85%), with rapid distribution to peripheral tissues .
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